REACTION_SMILES
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[Br:4][c:5]1[cH:6][cH:7][c:8]([OH:15])[c:9]([C:11](=[O:12])[O:13][CH3:14])[n:10]1.[CH3:16][CH2:17][O:18][CH2:19][CH3:20].[CH3:21][OH:22].[N+:1](=[N-:2])=[CH2:3]>>[CH3:3][O:15][c:8]1[cH:7][cH:6][c:5]([Br:4])[n:10][c:9]1[C:11](=[O:12])[O:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1nc(Br)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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COC(=O)c1nc(Br)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |